1-(2-Hydroxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

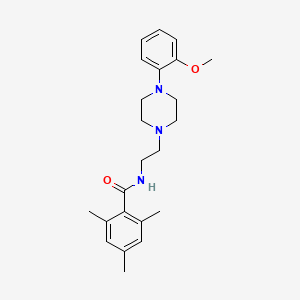

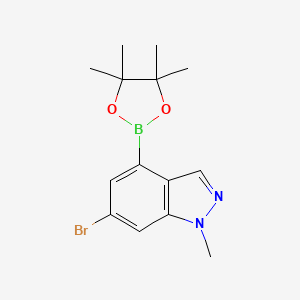

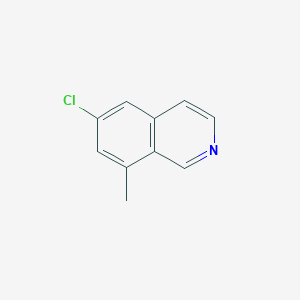

This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural world and are important in many biological processes .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a 2-hydroxyethyl group, and a methyl group. The presence of these functional groups would likely confer certain chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, the 2-hydroxyethyl group, and the methyl group. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The 2-hydroxyethyl group could potentially participate in reactions involving alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole ring could contribute to its aromaticity and stability, while the 2-hydroxyethyl group could confer certain solubility properties .Scientific Research Applications

Biodegradation and Fate of Ether Compounds

One study reviews the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the microbial pathways capable of degrading ETBE and related oxygenates. Although ETBE is not the same as the specified compound, the research provides insights into how ether-based compounds can be metabolically processed in environmental contexts, potentially offering parallels to the environmental impact and degradation pathways of "1-(2-Hydroxy-ethyl)-2-methyl-1H-indole-3-carbaldehyde" (S. Thornton et al., 2020).

Synthesis and Biological Activity of Indole Derivatives

Research on indole synthesis, including methods and classifications, may offer insights into the synthetic pathways that could be relevant for synthesizing and understanding the applications of "this compound." Indole derivatives are crucial in pharmaceuticals, highlighting synthetic strategies and the importance of indole alkaloids in organic chemistry (D. Taber & Pavan K. Tirunahari, 2011).

Antioxidant Evaluation of Isoxazolone Derivatives

A study on the synthesis and antioxidant evaluation of isoxazolone derivatives indicates the potential medicinal and biological properties of heterocyclic compounds, which could be structurally related to the specified compound. The research focuses on multi-component reactions to synthesize isoxazolone derivatives, showing their significant biological properties (Rima Laroum et al., 2019).

Hepatic Protection Roles of Indole Derivatives

The protective effects of indole-3-carbinol (I3C) and its derivatives on chronic liver injuries are documented, demonstrating the biological significance of indole derivatives in hepatic protection. This research might provide a framework for understanding how structurally related compounds could exhibit similar protective properties (Si-Qi Wang et al., 2016).

Aza-Alkylation of Indoles

The catalytic aza-alkylation of indoles presents a method for introducing aminomethyl groups to the indole core, creating new stereogenic centers. This methodological insight could be relevant for derivatives of "this compound," illustrating the synthetic versatility of indole compounds (Elisa Bonandi et al., 2020).

Future Directions

properties

IUPAC Name |

1-(2-hydroxyethyl)-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-11(8-15)10-4-2-3-5-12(10)13(9)6-7-14/h2-5,8,14H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLIAEHKAYGFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCO)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2574973.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2574980.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2574988.png)

![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)